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Introduction
The term "PID-9" is ambiguous and can refer to two distinct biological entities: the Pathway

Interaction Database (PID), a bioinformatics resource, or Dipeptidyl Peptidase 9 (DPP9), a

serine protease. The "9" in "PID-9" is likely a typographical error when referring to the

database. However, to provide a comprehensive resource, this document addresses both

possibilities.

Part 1: The Pathway Interaction Database (PID) focuses on the application of this database

as a tool for analyzing large-scale datasets to identify relevant biological pathways.

Part 2: Dipeptidyl Peptidase 9 (DPP9) details the role of this protein within specific signaling

pathways and provides protocols to investigate its function, treating it as a molecular

component to be analyzed rather than a direct analysis tool.
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The Pathway Interaction Database (PID) is a freely available, curated collection of human

molecular signaling and regulatory pathways.[1][2][3] Developed through a collaboration

between the U.S. National Cancer Institute (NCI) and Nature Publishing Group, PID serves as

a valuable research tool for understanding the molecular interactions that govern cellular

processes.[1][4] Although active curation of the database ceased in September 2012, the

complete dataset has been preserved and is accessible through the Network Data Exchange

(NDEx).[4]

PID was designed to represent biological processes as networks of molecular interactions,

including biochemical reactions and gene regulatory events.[5][6] A key feature of PID is its

ability to analyze user-submitted lists of molecules, such as genes or proteins from high-

throughput experiments (e.g., microarrays), to identify enriched pathways.[2][7] This

functionality allows researchers to move from a list of differentially expressed genes to a

functional understanding of the biological systems being perturbed.

The database integrates information from multiple sources, including the NCI-Nature curated

pathways, Reactome, and BioCarta.[2] Data within PID can be downloaded in standard formats

like Biological Pathways Exchange (BioPAX) and XML, facilitating integration with other

analysis tools.[3][8]

Key Features of the Pathway Interaction Database:
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Feature Description

Data Source

A curated collection of human signaling and

regulatory pathways from NCI/Nature,

Reactome, and BioCarta.[2]

Data Types
Molecular interactions, signaling events, and

key cellular processes.

Analysis Tools

Batch query tool to upload molecule lists and

identify statistically over-represented pathways.

[2][9]

Visualization

Generation of network maps for predefined

pathways or custom networks based on user

queries.[4][9]

Data Accessibility

Archived and available for download from the

Network Data Exchange (NDEx) in formats like

BioPAX and XML.[4]

Protocol: Pathway Enrichment Analysis Using a Gene
List
This protocol describes a conceptual workflow for using a PID-derived dataset (obtained from

NDEx) to perform pathway enrichment analysis on a list of genes from a differential expression

experiment.

Objective: To identify biological pathways that are significantly over-represented in a given list

of genes.

Materials:

A list of gene identifiers (e.g., HUGO Gene Symbols) from an experimental dataset.

A pathway analysis tool that supports the import of pathway definitions in GMT, BioPAX, or

similar formats (e.g., GSEA, Cytoscape with EnrichmentMap).

PID pathway data files downloaded from NDEx.
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Experimental Workflow Diagram:
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5. Identify Enriched Pathways
(p-value < 0.05)

6. Visualize Pathway Networks
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Caption: Workflow for pathway enrichment analysis using PID data.

Procedure:

Obtain Gene List: Generate a list of differentially expressed genes from your experimental

data (e.g., RNA-seq, microarray). Format this list as a simple text file with one gene symbol

per line.

Download PID Pathway Data: Navigate to the Network Data Exchange (NDEx) website and

search for the Pathway Interaction Database collection. Download the pathway sets,
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preferably in a format compatible with your analysis tool, such as GMT (Gene Matrix

Transposed).

Import Data: Launch your chosen pathway analysis software. Import the PID pathway file

into the tool's pathway database. Then, import your list of differentially expressed genes.

Perform Over-Representation Analysis: Use the analysis tool to test for the over-

representation of your genes in the loaded PID pathways. The underlying statistical method

is typically a hypergeometric test or a Fisher's exact test, which calculates the probability that

the observed overlap between your gene list and a pathway is due to chance.[2]

Identify Enriched Pathways: Review the analysis results. Pathways with a statistically

significant p-value (and/or a corrected p-value like FDR) below a defined threshold (e.g.,

0.05) are considered significantly enriched.

Visualize and Interpret Results: Visualize the enriched pathways as networks to understand

the connections between the genes in your list. This helps in forming hypotheses about the

biological impact of the observed gene expression changes.

Part 2: Dipeptidyl Peptidase 9 (DPP9) in Pathway
Analysis
Application Note
Dipeptidyl Peptidase 9 (DPP9) is an intracellular serine protease that plays a crucial role in

various cellular processes, including immune regulation, cell proliferation, and apoptosis.[10]

[11] Unlike the PID database, DPP9 is not a tool for pathway analysis but rather a key

molecular component within signaling pathways. Understanding its function is critical for

research in oncology and immunology.

DPP9 has been shown to be a negative regulator of the PI3K/Akt signaling pathway, a central

cascade for cell survival and proliferation.[1][12] This regulation is growth factor-dependent,

with a pronounced effect on Epidermal Growth Factor (EGF) signaling.[1] Mechanistically,

DPP9 associates with H-Ras, a key upstream activator of the PI3K/Akt pathway.[1]

Overexpression of DPP9 in cancer cell lines has been demonstrated to inhibit Akt activation,

leading to decreased cell proliferation and increased apoptosis.[1][11]
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Furthermore, DPP9 is a component of the N-end rule pathway, which targets proteins for

degradation.[13] One of its known substrates is the tyrosine kinase Syk, a central mediator in

B-cell receptor signaling.[13][14] By cleaving Syk, DPP9 marks it for ubiquitination and

subsequent degradation, thereby acting as a negative regulator of Syk signaling.[13][15]

Summary of DPP9's Role in Signaling:

Pathway
Interacting
Partners

Effect of DPP9
Downstream
Consequence

EGF/PI3K/Akt

Signaling
H-Ras

Inhibition of Akt

phosphorylation

Decreased cell

survival and

proliferation[1][11]

N-end Rule Pathway Syk, Filamin A
Cleavage of Syk N-

terminus

Attenuation of B-cell

receptor signaling[13]

[14]

Inflammasome

Regulation
NLRP1, CARD8

Inhibition of

inflammasome

activation

Modulation of

inflammatory

responses[16]

Signaling Pathway Diagram: DPP9 in EGF Signaling
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Caption: DPP9 negatively regulates the EGF-mediated PI3K/Akt pathway.

Protocol: Analysis of DPP9-Mediated Inhibition of Akt
Phosphorylation
This protocol provides a method for determining the effect of DPP9 overexpression on EGF-

induced Akt phosphorylation in a mammalian cell line (e.g., HepG2).
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Objective: To quantify the change in phosphorylated Akt (p-Akt) levels in response to EGF

stimulation in cells overexpressing DPP9 compared to control cells.

Materials:

HepG2 human hepatoma cells

Complete growth medium (e.g., DMEM with 10% FBS)

DPP9 expression vector (DPP9-cDNA cloned into a mammalian expression vector)

Empty vector control

Transfection reagent (e.g., Lipofectamine)

Recombinant human EGF

Phosphate-buffered saline (PBS)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels, buffers, and electrophoresis apparatus

Western blot transfer system

Primary antibodies: anti-p-Akt (Ser473), anti-total-Akt, anti-DPP9, anti-GAPDH

HRP-conjugated secondary antibody

Chemiluminescent substrate

Experimental Workflow Diagram:
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4. Stimulate with EGF
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7. Densitometry & Normalization
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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